molecular formula C45H62O8 B057248 4-(3,5-Didodecanoyl-2,4,6-trihydroxyphenyl)-7-hydroxy-2-(4-hydroxyphenyl)chroman CAS No. 144337-18-8

4-(3,5-Didodecanoyl-2,4,6-trihydroxyphenyl)-7-hydroxy-2-(4-hydroxyphenyl)chroman

Cat. No. B057248
M. Wt: 731 g/mol
InChI Key: CEJAYJCUSZHYDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to 4-(3,5-Didodecanoyl-2,4,6-trihydroxyphenyl)-7-hydroxy-2-(4-hydroxyphenyl)chroman involves multi-step organic reactions. For instance, the synthesis of 4-substituted N-methyl-1,2,3,4-tetrahydroisoquinolines showcases the complex process of generating such compounds (Blagg, Davies, & Mobbs, 1985). Another example is the synthesis of 4-Halo-5-hydroxyfuran-2(5H)-ones via sequential halolactonization and gamma-hydroxylation (Ma, Wu, & Shi, 2004).

Molecular Structure Analysis

The structure of chroman derivatives, like the one , often involves detailed X-ray crystallography and theoretical calculations. For example, studies on similar compounds have used X-ray single-crystal diffraction to establish their structures (Ma, Wu, & Shi, 2004).

Chemical Reactions and Properties

Chemical reactions involving chroman derivatives can be complex and diverse. For example, the synthesis of isochroman-4-ols and isochroman-3-ols as models for naturally occurring benzo[g]isochromanols involves oxidative mercury-mediated ring closure and ozonolysis steps (Koning, Green, Michael, & Oliveira, 2001).

Physical Properties Analysis

The physical properties of these compounds are often characterized by their crystalline structure and stability under various conditions. The conformational preference and steric interactions in 4-chromanones and 4-chromanols with bulky substituents, for example, provide insights into their physical behavior (Kabuto, Kikuchi, Yamaguchi, & Inoue, 1973).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, can be understood through studies like the synthesis and reactions of 4-chromanones, which highlight the versatility and potential applications of these compounds in various fields (Kabbe & Widdig, 1982).

Scientific Research Applications

  • Phospholipase A2 Inhibition and Anti-inflammatory Activity :

    • YM-26734, a compound structurally related to 4-(3,5-Didodecanoyl-2,4,6-trihydroxyphenyl)-7-hydroxy-2-(4-hydroxyphenyl)chroman, was found to inhibit the activities of extracellular phospholipase A2 and showed potential as a suppressor of inflammatory responses (Miyake et al., 1993).
  • Occurrence in Biological Systems :

    • A compound with a similar structure, equol (7-hydroxy-3-(4'-hydroxyphenyl)chroman), was identified in human urine. The discovery of equol, a weak estrogen, highlights its potential biological significance (Axelson et al., 1982).
  • Natural Product Chemistry :

    • (+)-trans-4-(3-dodecanoyl-2,4,6-trihydroxyphenyl)-7-hydroxy-2-(4-hydroxyphenyl)chroman (YM-26567-1), a natural product, was found to be a competitive inhibitor of group II phospholipase A2, suggesting its role as a potent anti-inflammatory compound (Miyake et al., 1992).
  • Synthetic Chemistry :

    • Synthesis and reactions of chroman-4-one derivatives, including those structurally related to the queried compound, have been extensively studied, reflecting their importance in medicinal chemistry and drug discovery (Sosnovskikh et al., 2006).
  • Biological Activities of Flavonoids :

    • Naringenin, a flavonoid with a structure similar to 4-(3,5-Didodecanoyl-2,4,6-trihydroxyphenyl)-7-hydroxy-2-(4-hydroxyphenyl)chroman, has been extensively studied for its therapeutic potential in various disorders due to its anti-inflammatory and antioxidant effects (Rani et al., 2016).
  • Hormone Modulation :

    • Equol, structurally related to the queried compound, has been studied for its ability to bind to estrogen receptors and influence hormone-dependent conditions (Setchell & Clerici, 2010).

Future Directions

: NIST Chemistry WebBook

properties

IUPAC Name

1-[3-dodecanoyl-2,4,6-trihydroxy-5-[7-hydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-4-yl]phenyl]dodecan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H62O8/c1-3-5-7-9-11-13-15-17-19-21-36(48)41-43(50)40(44(51)42(45(41)52)37(49)22-20-18-16-14-12-10-8-6-4-2)35-30-38(31-23-25-32(46)26-24-31)53-39-29-33(47)27-28-34(35)39/h23-29,35,38,46-47,50-52H,3-22,30H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEJAYJCUSZHYDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)C1=C(C(=C(C(=C1O)C2CC(OC3=C2C=CC(=C3)O)C4=CC=C(C=C4)O)O)C(=O)CCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H62O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20932293
Record name 1,1'-{2,4,6-Trihydroxy-5-[7-hydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-yl]-1,3-phenylene}di(dodecan-1-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20932293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

731.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,5-Didodecanoyl-2,4,6-trihydroxyphenyl)-7-hydroxy-2-(4-hydroxyphenyl)chroman

CAS RN

144337-18-8
Record name YM 26734
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144337188
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-{2,4,6-Trihydroxy-5-[7-hydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-yl]-1,3-phenylene}di(dodecan-1-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20932293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name YM-26734
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D27Z1V25BZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3,5-Didodecanoyl-2,4,6-trihydroxyphenyl)-7-hydroxy-2-(4-hydroxyphenyl)chroman
Reactant of Route 2
4-(3,5-Didodecanoyl-2,4,6-trihydroxyphenyl)-7-hydroxy-2-(4-hydroxyphenyl)chroman
Reactant of Route 3
4-(3,5-Didodecanoyl-2,4,6-trihydroxyphenyl)-7-hydroxy-2-(4-hydroxyphenyl)chroman
Reactant of Route 4
4-(3,5-Didodecanoyl-2,4,6-trihydroxyphenyl)-7-hydroxy-2-(4-hydroxyphenyl)chroman
Reactant of Route 5
4-(3,5-Didodecanoyl-2,4,6-trihydroxyphenyl)-7-hydroxy-2-(4-hydroxyphenyl)chroman
Reactant of Route 6
4-(3,5-Didodecanoyl-2,4,6-trihydroxyphenyl)-7-hydroxy-2-(4-hydroxyphenyl)chroman

Citations

For This Compound
3
Citations
A Miyake, H Yamamoto, T Enomori… - European journal of …, 1994 - Elsevier
Cultures of mouse peritoneal resident macrophages produced prostaglandin E 2 when exposed to extracellular group II phospholipase A 2 . The response to group II phospholipase A 2 …
Number of citations: 28 www.sciencedirect.com
A Miyake, H Yamamoto, E Kubota… - British journal of …, 1993 - ncbi.nlm.nih.gov
YM-26734 [4-(3, 5-didodecanoyl-2, 4, 6-trihydroxyphenyl)-7-hydroxy-2-(4-hydroxyph eny l) chroman] dose-dependently inhibited the activities of extracellular phospholipase A2 (PLA2): …
Number of citations: 37 www.ncbi.nlm.nih.gov
E Kitsiouli, G Nakos, ME Lekka - … et Biophysica Acta (BBA)-Molecular Basis …, 2009 - Elsevier
Phospholipases A 2 (PLA 2 ) catalyse the cleavage of fatty acids esterified at the sn-2 position of glycerophospholipids. In acute lung injury-acute respiratory distress syndrome (ALI-…
Number of citations: 104 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.